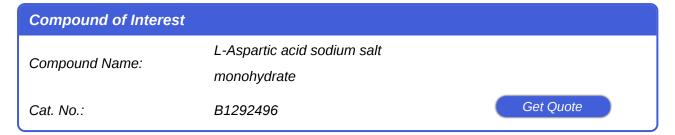


Application Notes and Protocols: Preparation of L-Sodium Aspartate Monohydrate

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

L-sodium aspartate monohydrate, the sodium salt of the non-essential amino acid L-aspartic acid, is a compound of significant interest in the pharmaceutical, food, and cosmetic industries. [1] It serves as a flavor enhancer, a component in cell culture media, and a stabilizing agent in various formulations.[1][2] This document provides detailed protocols for the synthesis of L-sodium aspartate monohydrate via two primary methods: a solvent-free, solid-phase reaction and a traditional aqueous-phase neutralization. These methods offer flexibility in scale, environmental impact, and equipment requirements. This guide includes comprehensive experimental procedures, quantitative data summaries, and workflow visualizations to assist researchers in the successful preparation and purification of this versatile compound.

Introduction

L-sodium aspartate monohydrate (C₄H₆NNaO₄·H₂O, MW: 173.10) is a white crystalline powder that is readily soluble in water.[2][3][4] Its applications are diverse, ranging from its use as a nutritional supplement and a buffering agent to its role in enhancing the solubility and bioavailability of active pharmaceutical ingredients.[1] The preparation of L-sodium aspartate monohydrate is primarily achieved through the neutralization of L-aspartic acid with a sodium base. This document details two distinct and reproducible synthesis protocols.



Physicochemical Properties

Property	- Value	Reference	
Molecular Formula	C4H6NNaO4·H2O	[4]	
Molecular Weight	173.10 g/mol	[5][6]	
Appearance	White crystalline powder	[4]	
Melting Point	~140 °C (decomposes)	[2][4]	
Solubility	Soluble in water (50 mg/mL), insoluble in ethanol	[2][4]	
pH (10% solution)	6.0 - 7.5	[4]	
Optical Rotation [α]20/D	+18.5° to +21.0°	[4]	

Preparation Methods

Two primary methods for the synthesis of L-sodium aspartate monohydrate are presented: a solid-phase mechanochemical reaction and a conventional aqueous-phase neutralization.

Method 1: Solid-Phase Synthesis via Ball Milling

This innovative method involves the direct reaction of solid L-aspartic acid with a solid alkaline sodium salt in a ball mill.[3] This solvent-free approach is environmentally friendly, offers short reaction times, and results in high yields.[3]

- Reactant Preparation: Accurately weigh 1.33 kg of L-aspartic acid.
- Milling and Reaction (Sodium Hydroxide):
 - Place the L-aspartic acid into a small vertical ball mill.
 - Set the rotational speed to 1200 rpm.
 - Add 0.2 kg of solid sodium hydroxide to the mill.
 - Maintain the reaction temperature between 20°C and 60°C using water cooling.



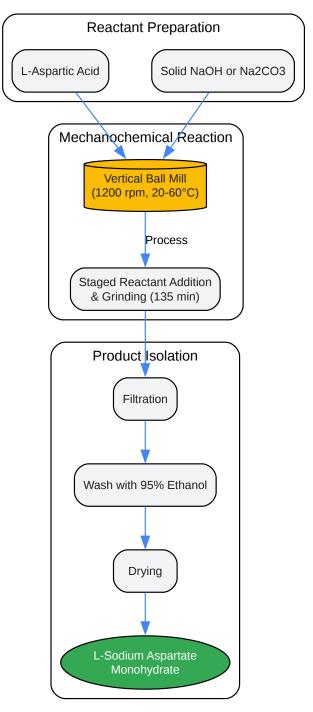
- After 30 minutes of milling, add an additional 0.15 kg of sodium hydroxide.
- Continue milling for another 65 minutes.
- Add the final portion of 0.05 kg of sodium hydroxide and mill for 40 minutes to complete the reaction.[3]
- Milling and Reaction (Sodium Carbonate):
 - Alternatively, after placing L-aspartic acid in the ball mill, add 0.3 kg of sodium carbonate.
 - Maintain the same milling speed and temperature control.
 - After 30 minutes, add 0.15 kg of sodium carbonate.
 - Continue milling for 65 minutes.
 - Add the final 0.08 kg of sodium carbonate and mill for 40 minutes.[3]
- Product Isolation:
 - After the reaction is complete, filter the solid product.
 - Wash the product with 95% ethanol.
 - Dry the final product to obtain L-sodium aspartate monohydrate.

Alkaline Reactant	L- Aspartic Acid (kg)	Total Alkaline Reactant (kg)	Reaction Time (min)	Temperat ure (°C)	Yield (%)	Product Mass (kg)
Sodium Hydroxide	1.33	0.40	135	20-60	95	1.65
Sodium Carbonate	1.33	0.53	135	20-60	97	1.68

Data sourced from patent information.[3]

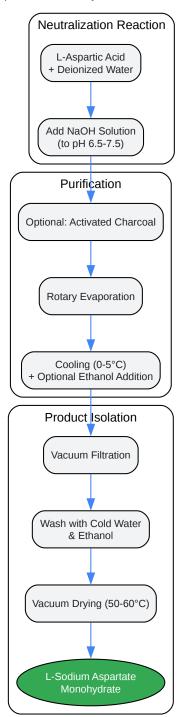


Solid-Phase Synthesis Workflow





Aqueous-Phase Synthesis Workflow



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